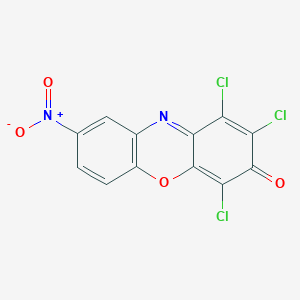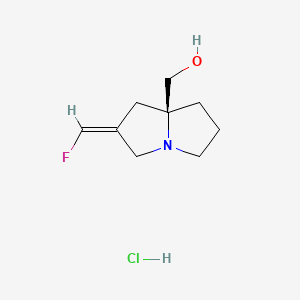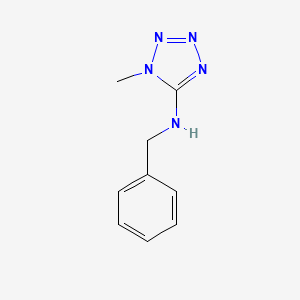
1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their unique nitrogen-rich structure, which imparts significant chemical stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-aminotetrazole with benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are sometimes employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazoles depending on the reagents used.
Applications De Recherche Scientifique
1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including energetic materials and polymers.
Mécanisme D'action
The mechanism of action of 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1H-Tetrazol-5-amine: A simpler analog without the methyl and phenylmethyl groups.
1-Methyl-5-aminotetrazole: Lacks the phenylmethyl group but shares the methyl substitution.
5-Amino-1H-tetrazole: Another analog with a different substitution pattern.
Uniqueness: 1H-Tetrazol-5-amine, 1-methyl-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other tetrazole derivatives may not be suitable.
Propriétés
Numéro CAS |
66907-74-2 |
|---|---|
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
N-benzyl-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H11N5/c1-14-9(11-12-13-14)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11,13) |
Clé InChI |
UPTLFEOYVRFYJA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
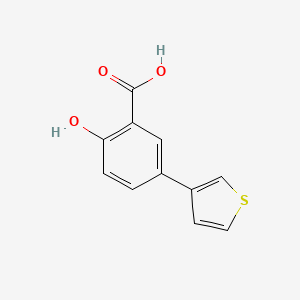
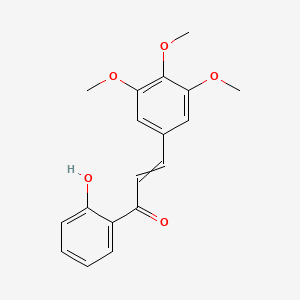
![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
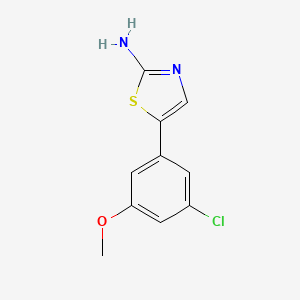
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
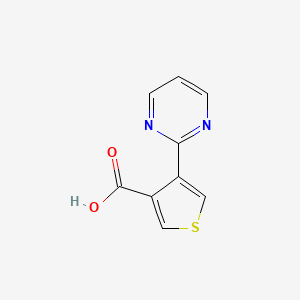
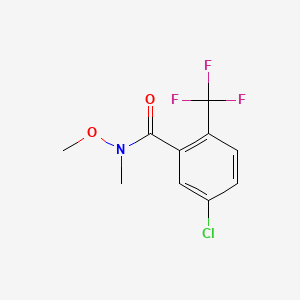
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)

